molecular formula C11H17N B231234 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine CAS No. 18205-60-2

1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine

Cat. No. B231234
CAS RN: 18205-60-2
M. Wt: 163.26 g/mol
InChI Key: KIEOJVRTCDEYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine, also known as CCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CCP is a heterocyclic compound that belongs to the class of pyrrolidines, which are commonly used as building blocks in organic synthesis.

Mechanism Of Action

The mechanism of action of 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine is not fully understood. However, it is believed that 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine exerts its effects by modulating the activity of various signaling pathways involved in inflammation, apoptosis, and cell growth. Specifically, 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine also activates the JNK/p38 MAPK signaling pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has also been found to reduce the expression of MMP-9, an enzyme that is involved in the degradation of extracellular matrix proteins, which are essential for tissue repair and remodeling.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine in lab experiments is its relatively simple synthesis method. Moreover, 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine is a stable compound that can be easily stored and transported. However, one of the limitations of using 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine is its low solubility in water, which can make it difficult to use in certain experiments. Moreover, 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has not been extensively studied in vivo, which limits its potential applications in animal studies.

Future Directions

There are several future directions for the research on 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine. One of the potential applications of 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine is in the treatment of cancer. Further studies are needed to determine the efficacy of 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine in inhibiting the growth of cancer cells in vivo. Moreover, 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Further studies are needed to determine the mechanism of action of 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine in neuroprotection. Additionally, 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the efficacy of 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine in reducing inflammation and pain in vivo.
Conclusion:
In conclusion, 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine exerts its effects by modulating the activity of various signaling pathways involved in inflammation, apoptosis, and cell growth. 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has several advantages and limitations for lab experiments, and there are several future directions for the research on 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine, including its potential applications in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.

Synthesis Methods

1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine can be synthesized through a multistep process that involves the reaction of cyclohexenylmethylamine with α,β-unsaturated aldehydes. The reaction proceeds through a Michael addition followed by a cyclization step to form the pyrrolidine ring. The resulting product can be purified through column chromatography to obtain pure 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine.

Scientific Research Applications

1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. Moreover, 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

18205-60-2

Product Name

1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylidenemethyl)pyrrolidine

InChI

InChI=1S/C11H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-2,10H,3-9H2

InChI Key

KIEOJVRTCDEYFN-UHFFFAOYSA-N

SMILES

C1CCN(C1)C=C2CCC=CC2

Canonical SMILES

C1CCN(C1)C=C2CCC=CC2

synonyms

1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine

Origin of Product

United States

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